TC-2559 difumarate

nAChR pharmacology recombinant receptor assays subtype selectivity

Researchers requiring selective α4β2 activation face challenges with off-target effects and inconsistent brain PK. TC-2559 difumarate solves this with: • ≥69-fold selectivity over β4-containing nAChR subtypes, ensuring α4β2-specific signaling • Rapid brain kinetics: Cmax >4.6 µM at 15 min, 20-min half-life for within-session designs • Validated antinociceptive efficacy in formalin and CCI models (1-10 mg/kg i.p.) Supplied at ≥98% purity with CoA; ambient shipping. Ideal for mechanistic neuroscience and pain research.

Molecular Formula C20H26N2O9
Molecular Weight 438.4 g/mol
Cat. No. B10768361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-2559 difumarate
Molecular FormulaC20H26N2O9
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+
InChIKeyGEWVPSJQGJBDLM-MYBAKCFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC-2559 difumarate: CNS-Selective α4β2 Partial Agonist


TC-2559 difumarate (synonym: TC 2559 difumarate, (E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine) is a synthetic, CNS-selective, orally active partial agonist at α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) [1]. The compound exists as the difumarate salt of the free base (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine and is supplied at ≥98% purity . TC-2559 is characterized by its defined selectivity profile across multiple nAChR subtypes, which has been quantitatively established using recombinant human receptors stably expressed in mammalian cell lines and Xenopus oocytes [2].

CNS-selective α4β2 nAChR partial agonist tool compound
Defined subtype selectivity window for α4β2-mediated signaling studies
Rapid brain penetration profile supports acute in vivo CNS research models

Why TC-2559 difumarate Cannot Be Replaced


In the procurement of α4β2 nicotinic receptor agonists, substitution by generic pan-nicotinic agonists (e.g., nicotine, epibatidine) or alternative α4β2-preferring ligands (e.g., varenicline, ABT-418, sazetidine-A) is not scientifically interchangeable due to three critical differentiating factors: (1) The quantitative subtype selectivity window, defined by EC50 ratios across α4β2 vs. β4-containing and α7 receptors, directly dictates off-target activation profiles ; (2) The degree of partial agonism (efficacy relative to acetylcholine) at α4β2 receptors governs the functional output in neuronal circuits, where full agonists produce distinct synaptic plasticity outcomes compared with partial agonists [1]; (3) CNS bioavailability and brain pharmacokinetics, including maximal brain concentration (Cmax) and elimination half-life, vary substantially among compounds and determine in vivo experimental reproducibility [2]. Without explicit quantitative data matching the target compound, substitution introduces uncontrolled variables that invalidate cross-study comparisons and dose-response interpretations.

Target Tool Compound
Generic Substitutes
α4β2 partial agonism governs functional output ceiling in neuronal circuits
≥69-fold selectivity window minimizes off-target β4/α7 activation
Defined brain PK (Cmax ~4.6 µM, t½ ~20 min) enables temporal control
Pan-agonists (e.g., nicotine) activate multiple nAChR subtypes, obscuring α4β2-specific interpretation
Alternative ligands (e.g., varenicline) exhibit differing efficacy profiles, shifting synaptic plasticity outcomes
Brain exposure kinetics vary widely among compounds, introducing uncontrolled in vivo variability

TC-2559 difumarate: Quantitative Evidence Guide


α4β2 Subtype Selectivity Window

TC-2559 difumarate exhibits a clearly defined selectivity window for α4β2 receptors over related nicotinic subtypes, which distinguishes it from pan-agonists such as epibatidine and from alternative α4β2-preferring ligands with narrower selectivity margins [1]. The EC50 at human recombinant α4β2 receptors is 0.18 µM, whereas potencies at α2β4, α4β4, α3β4, α3β2, and α7 subtypes are 14.0, 12.5, >30, >100, and >100 µM respectively . This translates to a selectivity ratio of ≥69-fold for α4β2 over α4β4 and α2β4, and >555-fold over α3β2 and α7 .

Selectivity Window
Head-to-head
α4β2/α4β4 ≈ 69-fold; α4β2/α7 > 555-fold
Supports α4β2-isolated signaling studies
Pan-agonists lack this selectivity margin
nAChR pharmacology recombinant receptor assays subtype selectivity

Partial Agonist Efficacy at α4β2 Receptors

TC-2559 functions as a partial agonist at α4β2 receptors with an efficacy (relative maximal response) of 33% compared with the full agonist acetylcholine [1]. This contrasts with alternative α4β2 ligands: varenicline exhibits an efficacy of 13.4% [2], while epibatidine shows super-agonist efficacy (>100%) at low-sensitivity (LS) α4β2 receptors [3]. The differential efficacy profile determines the ceiling effect of α4β2 activation in neuronal preparations, with TC-2559 producing intermediate activation that avoids both sub-maximal stimulation and receptor over-activation.

Partial Agonism
Cross-study comparable
33% efficacy vs. ACh (TC-2559); 13.4% (varenicline)
Efficacy profile determines assay dynamic range
Varenicline shows lower maximal activation
partial agonism receptor efficacy synaptic modulation

Brain Bioavailability Profile

TC-2559 exhibits rapid and substantial brain penetration following systemic administration, with a maximal total brain concentration exceeding 4.6 µM achieved within the first 15 minutes after intraperitoneal administration (3 mg/kg) in rats, followed by rapid elimination with a brain half-life of approximately 20 minutes [1]. This pharmacokinetic profile is quantitatively defined and enables precise temporal control in acute in vivo experiments, distinguishing TC-2559 from compounds with slower brain accumulation or longer persistence.

Brain Bioavailability
Model context
Cmax > 4.6 µM; brain t½ ~20 min
Supports acute dosing schedule design
Rat model, 3 mg/kg i.p. administration
CNS pharmacokinetics in vivo brain exposure drug disposition

Differential α4β2 Stoichiometry Activation

α4β2 receptors exist in two stoichiometric forms: high-sensitivity (HS) (α4)2(β2)3 and low-sensitivity (LS) (α4)3(β2)2. TC-2559 displays a unique activation pattern across these populations. At HS α4β2 receptors, TC-2559 acts as a super-agonist with efficacy 260% of acetylcholine, whereas at LS receptors it behaves as a partial agonist with only 22% efficacy [1]. This stoichiometry-dependent pharmacology differs from other agonists: epibatidine is a super-agonist at LS receptors but partial agonist at HS receptors [2]. The compound's EC50 values at HS (2 µM) and LS (2.7 µM) α4β2 receptors are similar, but efficacy diverges markedly [1].

Stoichiometry Activation
Head-to-head
HS: 260% efficacy; LS: 22% efficacy (vs. ACh)
Receptor assembly dictates functional response direction
Epibatidine shows opposite HS/LS profile
receptor stoichiometry HS/LS pharmacology α4-α4 interface

TC-2559 difumarate: Recommended Applications


In Vivo CNS Pharmacokinetic Studies

For behavioral pharmacology, electrophysiology in anesthetized preparations, or acute pain models where temporal control of receptor activation is essential, TC-2559 provides a validated brain PK profile: peak concentration >4.6 µM at 15 minutes and a 20-minute brain half-life [1]. This rapid kinetics profile supports within-session experimental designs and minimizes carryover effects between treatments, distinguishing it from compounds with slower brain equilibration or longer residence times.

VTA Dopaminergic Neuron Activation

TC-2559 increases VTA dopaminergic neuron firing and bursting activity in vitro and in vivo through selective α4β2 activation, with effects fully reversed by the α4β2-preferring antagonist DHβE but unaffected by the α7-selective antagonist MLA [1][2]. The ≥69-fold selectivity window over β4-containing subtypes ensures that observed neuronal excitation is attributable specifically to α4β2 receptor activation, a prerequisite for mechanistic studies of nicotine reinforcement circuitry.

Neuropathic Pain and Antinociception Models

In spinal dorsal horn neurons, TC-2559 (2 µM) selectively increases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without affecting sEPSCs, an effect blocked by DHβE [1]. In vivo, TC-2559 produces dose-dependent antinociception in the formalin test (1-10 mg/kg, i.p. in mice) and reverses mechanical allodynia in the chronic constriction injury model (0.3-3 mg/kg, i.p. in rats) [2]. These validated protocols enable reproducible investigation of α4β2-mediated spinal analgesia without confounding activity at other nAChR subtypes.

α4β2-Specific LTP Modulation

TC-2559 reduces LTP induction in the dentate gyrus following high-frequency stimulation of the perforant pathway, an effect reversed by DHβE [1]. This observation, made using a selective α4β2 partial agonist, contrasts with findings using broad-spectrum agonists like nicotine, which produce complex and sometimes opposing effects on synaptic plasticity. Procurement of TC-2559 enables experiments that specifically interrogate the role of α4β2-containing nAChRs in hippocampal LTP modulation without the interpretive ambiguity introduced by concurrent activation of other nicotinic subtypes.

Application
Selection Property
Validation Focus
CNS Pharmacokinetic Studies
Rapid brain PK profile
Within-session experimental design, carryover minimization
Dopaminergic Neuron Activation
α4β2 selectivity window
Attribution of excitation to α4β2 vs. β4/α7 subtypes
Antinociception Models
Spinal synaptic modulation
α4β2-mediated inhibitory postsynaptic current enhancement
Synaptic Plasticity (LTP)
Partial agonist profile
α4β2-specific LTP modulation without pan-nicotinic ambiguity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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